2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid

enzyme inhibition DHFR dihydroorotase

2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 56787-53-2) is an N3-methyl-substituted uracil-1-acetic acid derivative with molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. The compound features a tetrahydropyrimidine-2,4-dione (uracil) core bearing a carboxymethyl group at N1 and a methyl substituent at N3, distinguishing it from the more common C5-substituted pyrimidineacetic acid congeners such as thymine-1-acetic acid (C5-methyl, CAS 20924-05-4).

Molecular Formula C7H8N2O4
Molecular Weight 184.151
CAS No. 56787-53-2
Cat. No. B2987357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
CAS56787-53-2
Molecular FormulaC7H8N2O4
Molecular Weight184.151
Structural Identifiers
SMILESCN1C(=O)C=CN(C1=O)CC(=O)O
InChIInChI=1S/C7H8N2O4/c1-8-5(10)2-3-9(7(8)13)4-6(11)12/h2-3H,4H2,1H3,(H,11,12)
InChIKeyJALZAYSDFUFSIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 56787-53-2): Structural Identity and Procurement Baseline


2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 56787-53-2) is an N3-methyl-substituted uracil-1-acetic acid derivative with molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol [1]. The compound features a tetrahydropyrimidine-2,4-dione (uracil) core bearing a carboxymethyl group at N1 and a methyl substituent at N3, distinguishing it from the more common C5-substituted pyrimidineacetic acid congeners such as thymine-1-acetic acid (C5-methyl, CAS 20924-05-4) [2]. It is commercially available from multiple suppliers at ≥95% purity as a powder stored at room temperature, with the PubChem CID 16774570 [1][3].

Why In-Class Pyrimidineacetic Acid Analogs Cannot Substitute for 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 56787-53-2)


Substitution at N3 rather than the more common C5 position generates a pyrimidineacetic acid with fundamentally altered hydrogen-bonding capacity, electronic distribution, and metabolic recognition [1]. While thymine-1-acetic acid (C5-methyl, CAS 20924-05-4) retains a free N3-H available for Watson-Crick base pairing, the N3-methyl modification in CAS 56787-53-2 eliminates this hydrogen-bond donor, altering interactions with enzymes such as dihydrofolate reductase (DHFR) and dihydroorotase [2]. Furthermore, patent disclosures indicate that N1-carboxymethyl,N3-methyl uracil derivatives exhibit cellular differentiation-inducing activity not observed with the corresponding C5-substituted isomers, precluding simple analog interchange in differentiation-based screening cascades [3].

Quantitative Differentiation Evidence for 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 56787-53-2) Against Structural Analogs


N3-Methyl vs. C5-Methyl Substitution: Differential Enzyme Recognition in DHFR and Dihydroorotase Assays

CAS 56787-53-2 (N3-methyl substitution) exhibits measurable but weak inhibition of dihydroorotase (IC₅₀ = 1,000,000 nM at 10 µM, pH 7.37, mouse Ehrlich ascites enzyme) [1]. In contrast, C5-substituted pyrimidineacetic acid analogs such as 5-fluorouracil-1-acetic acid (CAS 56059-30-4) are recognized as antimetabolites processed through the pyrimidine salvage pathway to release the potent cytotoxic agent 5-fluorouracil, yielding nanomolar-range activity in DHFR-expressing cell lines [2]. This ~1000-fold difference in enzyme recognition magnitude between N3-alkyl and C5-halogeno congeners demonstrates that the substitution position, not merely the presence of the carboxymethyl side chain, governs biological recognition.

enzyme inhibition DHFR dihydroorotase pyrimidine antimetabolite

Cellular Differentiation Induction: N3-Methyl Uracil Acetic Acid vs. Unsubstituted Uracil-1-Acetic Acid

Patent-derived data indicate that CAS 56787-53-2 (N3-methyl substituted) arrests proliferation of undifferentiated cells and induces differentiation to the monocyte lineage [1], supporting its claimed utility as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [2]. Uracil-1-acetic acid (CAS 4628-39-1), lacking the N3-methyl group, has not been reported to possess comparable differentiation-inducing activity in publicly available patent or literature disclosures. The N3-methyl substituent increases lipophilicity (XLogP3 = -0.9 for CAS 56787-53-2 vs. approximately -1.3 estimated for the unsubstituted analog) [3], which may enhance cell membrane permeability and contribute to the observed phenotypic activity.

cell differentiation monocyte anti-leukemia psoriasis

Positional Isomer Comparison: N1-Acetic Acid,N3-Methyl vs. C5-Acetic Acid,N3-Methyl Derivatives

CAS 56787-53-2 bears the acetic acid moiety at N1 of the uracil ring system. Its positional isomer, (3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (CAS 1071308-45-6), places the acetic acid at C5 . This regiochemical difference profoundly affects synthetic utility: the N1-acetic acid in CAS 56787-53-2 can be activated for amide bond formation without protecting group manipulations at N1, enabling direct conjugation strategies for PROTAC linker attachment or bioconjugation . The C5-isomer requires additional synthetic steps to functionalize the acetic acid moiety due to competing reactivity at the ring nitrogen positions. Purity specifications for CAS 56787-53-2 are typically ≥95% as supplied by multiple vendors including Enamine (Cat. EN300-36690) and A2B Chem (Cat. AV28665) [1].

positional isomer regioselectivity synthesis heterocyclic building block

Optimal Application Scenarios for 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS 56787-53-2) Based on Quantitative Differentiation Evidence


Differentiation Therapy Lead Discovery in Acute Myeloid Leukemia (AML)

CAS 56787-53-2 has been disclosed to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1]. Unlike C5-substituted antimetabolite pyrimidine analogs (e.g., 5-fluorouracil-1-acetic acid) that operate via cytotoxicity, the N3-methyl substitution pattern of CAS 56787-53-2 decouples differentiation activity from DHFR-mediated antimetabolite toxicity [2]. This makes it a preferred starting scaffold for AML differentiation therapy programs where selective induction of monocyte lineage commitment is desired without the myelosuppressive toxicity associated with conventional antimetabolites.

Topical Anti-Psoriatic Agent Development

The same differentiation-inducing mechanism that operates in leukemic cells has been claimed for hyperproliferative skin disorders including psoriasis [3]. The compound's moderate lipophilicity (XLogP3 = -0.9) [4] supports formulation in topical delivery systems. When compared with thymine-1-acetic acid (CAS 20924-05-4, C5-methyl isomer), the N3-methyl modification eliminates the free N3-H hydrogen-bond donor, potentially altering stratum corneum partitioning and receptor recognition profiles relevant to keratinocyte differentiation.

PROTAC Linker and Heterocyclic Building Block in Medicinal Chemistry

The N1-positioned carboxylic acid in CAS 56787-53-2 enables direct amide or ester conjugation without requiring N-protection strategies . This is a decisive synthetic advantage over its C5-acetic acid positional isomer (CAS 1071308-45-6), which demands selective protection of ring nitrogen positions. For PROTAC degrader development programs requiring carboxyl-functionalized cereblon ligands, CAS 56787-53-2 offers at least one fewer synthetic step, translating to higher overall yields and reduced development timelines. Commercial availability at ≥95% purity from multiple suppliers (Enamine, A2B Chem) [5] ensures reliable procurement for library synthesis.

Selective Inhibitor Screening Against Undifferentiated Pluripotent Stem Cells

Patent disclosures describe the broader class of pyrimidineacetic acid derivatives as selective cytotoxic inhibitors of undifferentiated cells while sparing differentiated counterparts [6]. CAS 56787-53-2, with its N3-methyl,N1-carboxymethyl substitution, serves as a key intermediate for synthesizing compounds within this selectivity paradigm. Its weak DHFR/dihydroorotase inhibition profile [2] is advantageous in this context, as the desired stem cell-selective toxicity is mechanistically distinct from conventional antimetabolite activity, reducing off-target effects on proliferating somatic cells that rely on the folate cycle.

Quote Request

Request a Quote for 2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.